molecular formula C15H12F3NO B8666128 N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide

N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No. B8666128
M. Wt: 279.26 g/mol
InChI Key: BGMVSNNNTGZTJF-UHFFFAOYSA-N
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Patent
US06437147B1

Procedure details

At 0° C. 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (7.2 g, 37.57 mmol) was added to a solution of 4′-(trifluoromethyl)-2-biphenylcarboxylic acid (10.0 g, 37.57 mmol) and 1-hydroxybenzotriazole ( 5.1 g, 37.57 mmol) in DMF (50 ml) and DCM (20 ml). The reaction mixture was stirred for 20 min at 0° C. An 8.3 M solution of methylamine in ethanol (94 ml, 751 mmol) was added. The reaction mixture was stirred for 16 hours, while it was warming up to room temperature. It was diluted with ethyl acetate (100 ml) and washed with a 10% aqueous solution of sodium hydrogen sulphate (100 ml). The aqueous phase was extracted with ethyl acetate (3×70 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (200 g), using ethyl acetate/heptane (2:1) as eluent, to give 8.50 g of 4′-(trifluoromethyl)biphenyl-2-carboxylic acid methylamide.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)CCCN=C=NCC.[F:12][C:13]([F:30])([F:29])[C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:21]([C:26](O)=[O:27])=[CH:22][CH:23]=[CH:24][CH:25]=2)=[CH:16][CH:15]=1.ON1C2C=CC=CC=2N=N1.CN.C(O)C>CN(C=O)C.C(Cl)Cl.C(OCC)(=O)C>[CH3:1][NH:2][C:26]([C:21]1[C:20]([C:17]2[CH:18]=[CH:19][C:14]([C:13]([F:30])([F:29])[F:12])=[CH:15][CH:16]=2)=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:27]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
Name
Quantity
5.1 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
94 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours, while it
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was warming up to room temperature
WASH
Type
WASH
Details
washed with a 10% aqueous solution of sodium hydrogen sulphate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×70 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (200 g)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CNC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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